2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine
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Overview
Description
2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of fluorine atoms on both the phenyl and imidazo[1,2-a]pyridine rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoroaniline with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: This compound shares a similar structure but lacks the imidazo[1,2-a]pyridine ring.
2-(2,4-Difluorophenyl)-pyridine: Another similar compound with a different substitution pattern on the phenyl ring .
Uniqueness
2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both fluorine atoms and the imidazo[1,2-a]pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H7F3N2 |
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Molecular Weight |
248.20 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7F3N2/c14-8-4-5-12-17-11(7-18(12)6-8)13-9(15)2-1-3-10(13)16/h1-7H |
InChI Key |
WWKFWNOLBFHECT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN3C=C(C=CC3=N2)F)F |
Origin of Product |
United States |
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